2-(benzylthio)-N-(2-ethyl-6-methylphenyl)propanamide
Vue d'ensemble
Description
2-(Benzylthio)-N-(2-ethyl-6-methylphenyl)propanamide, also known as BML-210, is a novel compound that has been developed for its potential therapeutic properties. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of applications in the treatment of various diseases.
Mécanisme D'action
2-(benzylthio)-N-(2-ethyl-6-methylphenyl)propanamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have a range of effects depending on the specific endocannabinoid involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its inhibition of FAAH and subsequent modulation of the endocannabinoid system. This can result in anti-inflammatory and analgesic effects, as well as potential effects on addiction and cancer. However, the specific effects of this compound can vary depending on the specific endocannabinoid involved and the context in which it is being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(benzylthio)-N-(2-ethyl-6-methylphenyl)propanamide for lab experiments is its specificity for FAAH, which allows for more targeted modulation of the endocannabinoid system compared to other compounds that may have broader effects. However, one limitation is that the effects of this compound can be context-dependent, and may vary depending on the specific experimental conditions. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 2-(benzylthio)-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of addiction, as FAAH inhibitors have been shown to modulate the endocannabinoid system, which plays a role in addiction. Additionally, further research is needed to better understand the specific effects of this compound on the endocannabinoid system and its potential therapeutic applications in various disease states. Finally, the development of more efficient synthesis methods for this compound could also be an area of future research.
Applications De Recherche Scientifique
2-(benzylthio)-N-(2-ethyl-6-methylphenyl)propanamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been investigated for its potential use in the treatment of addiction, as FAAH inhibitors have been shown to modulate the endocannabinoid system, which plays a role in addiction. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2-ethyl-6-methylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)22-13-16-10-6-5-7-11-16/h5-12,15H,4,13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSITNYRODSOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)SCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.